Molecular Weight Advantage Over N-Methylindole Analog for Fragment-Based Screening Libraries
The target compound (MW 269.30) offers a 14 Da molecular weight reduction compared to its N-methylindole analog 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide (MW 283.32), placing it deeper within the Rule-of-Three compliant fragment space (MW ≤300) and improving ligand efficiency potential . This difference stems solely from the absence of the N-methyl group, which also eliminates a potential metabolic soft spot while preserving the free indole NH as both a hydrogen-bond donor and a synthetic diversification handle.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 269.30 g/mol (C15H15N3O2) |
| Comparator Or Baseline | N-methyl analog (CAS 1574495-96-7): 283.32 g/mol (C16H17N3O2) |
| Quantified Difference | ΔMW = 14.02 Da (5.0% reduction) |
| Conditions | Calculated from molecular formulas; CAS registry data |
Why This Matters
Lower MW within Rule-of-Three space increases the probability of fragment hit elaboration and reduces the risk of molecular obesity during lead optimization.
